molecular formula C17H22N4O3S B2379067 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE CAS No. 1164535-23-2

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE

Cat. No.: B2379067
CAS No.: 1164535-23-2
M. Wt: 362.45
InChI Key: UROHDJGJSUGJNI-ISLYRVAYSA-N
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Description

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is a synthetic compound known for its versatile applications in scientific research. It is characterized by its unique thiazolidinone structure, which imparts significant biochemical and physiological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE typically involves the reaction of N,N’-dimethylthiourea with dialkyl acetylenedicarboxylates. This process is stereoselective and yields products with potential bioactivity. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines with altered functional groups.

Scientific Research Applications

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s bioactivity makes it useful in studying cellular processes and enzyme interactions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid: This compound shares the thiazolidinone core but lacks the morpholinyl and phenyl groups.

    Thiazolidine-4-one derivatives: These compounds have similar structures and bioactivities but differ in their substituents.

Uniqueness

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-18-17-20(2)16(23)14(25-17)11-15(22)19-12-3-5-13(6-4-12)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROHDJGJSUGJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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